3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of cathinone derivatives. It has a molecular weight of 160.19 g/mol and a molecular formula of C7H13FN2O
Chemical Reactions Analysis
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic effects or pharmacological properties.
Industry: It could be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
3-(3-fluoropyrrolidin-1-yl)propan-1-ol: This compound has a similar structure but differs in the functional groups attached to the pyrrolidine ring.
Other cathinone derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWYGDVSFSCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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